![molecular formula C14H19N3O B1500833 (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol CAS No. 1065484-46-9](/img/structure/B1500833.png)
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a complex organic compound that features a benzimidazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the addition of a methanol group to the piperidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole and piperidine rings can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmacological Potential
Benzimidazole derivatives have been widely studied for their diverse biological activities. The specific compound is noted for its potential as an anticancer agent. Research indicates that compounds with a benzimidazole structure can inhibit specific enzymes and pathways involved in tumor growth and proliferation.
Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters reported that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of DNA synthesis and interference with the cell cycle, leading to apoptosis in malignant cells .
Cognitive Enhancement
Research has suggested that derivatives of benzimidazole may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could enhance cognitive function.
Case Study: Neuroprotective Effects
In a recent study published in Neuroscience Letters, researchers found that certain benzimidazole derivatives improved memory retention and reduced neuroinflammation in animal models of Alzheimer's disease. These findings underscore the potential for developing new therapeutic agents targeting cognitive decline .
Broad-Spectrum Efficacy
The antimicrobial properties of benzimidazole derivatives have been documented, with efficacy against various bacteria and fungi. This broad-spectrum activity makes them valuable in developing new antibiotics.
Case Study: Antimicrobial Testing
A study highlighted in Journal of Antibiotics demonstrated that a series of benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as templates for designing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the piperidine ring or the benzimidazole moiety can significantly influence biological activity.
Data Table: Summary of SAR Findings
Mechanism of Action
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanol
- (1H-benzo[d]imidazol-2-yl)piperidine
- (1-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
Uniqueness
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is unique due to the combination of the benzimidazole and piperidine rings, along with the methanol group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is an intriguing molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 231.29 g/mol
- CAS Number : 1065484-44-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Target Organisms |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.0048 | E. coli |
Compound C | 0.0195 | C. albicans |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to the target structure, demonstrating effective inhibition against common pathogens.
The mechanism by which this compound exerts its effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, similar to other benzimidazole derivatives .
3. Case Studies
A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of benzimidazole derivatives, revealing that specific substitutions on the benzimidazole ring significantly enhanced biological activity .
Case Study Example :
In a comparative study, a derivative with a chlorine substitution at the C-5 position exhibited a five-fold increase in cellular activity against Trypanosoma brucei compared to unsubstituted variants .
Pharmacological Effects
Beyond antimicrobial activity, this compound has shown potential in other pharmacological areas:
1. Antifungal Activity
Similar compounds have been documented to possess antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to potent .
2. Cytotoxicity
Preliminary cytotoxicity studies suggest that this compound may have selective toxicity towards cancer cell lines, indicating potential as an anticancer agent .
Properties
IUPAC Name |
[1-(1-methylbenzimidazol-2-yl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16-13-7-3-2-6-12(13)15-14(16)17-8-4-5-11(9-17)10-18/h2-3,6-7,11,18H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGWLBJHFHHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCCC(C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671432 | |
Record name | [1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-46-9 | |
Record name | [1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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